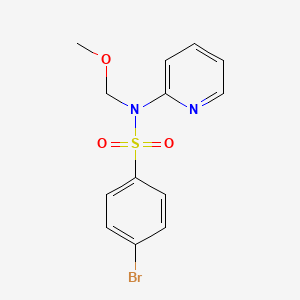
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
The synthesis of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The synthetic route may include:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonation: of aniline to form benzenesulfonamide.
Bromination: of benzenesulfonamide to introduce the bromine atom.
Methoxymethylation: to attach the methoxymethyl group.
Pyridinylation: to introduce the pyridin-2-yl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide has various scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for developing new drugs, particularly antibiotics.
Biological Studies: To study its effects on biological systems and its potential as a therapeutic agent.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Industrial Applications: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The bromine, methoxymethyl, and pyridin-2-yl groups may enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: A widely used antibiotic.
Sulfadiazine: Another antibiotic with similar properties.
Sulfapyridine: Used in the treatment of certain infections.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BrN2O3S |
|---|---|
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
4-bromo-N-(methoxymethyl)-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-10-16(13-4-2-3-9-15-13)20(17,18)12-7-5-11(14)6-8-12/h2-9H,10H2,1H3 |
Clave InChI |
GLZJWHMCQQZYNW-UHFFFAOYSA-N |
SMILES canónico |
COCN(C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


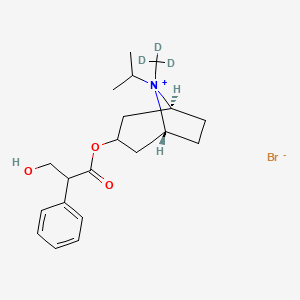
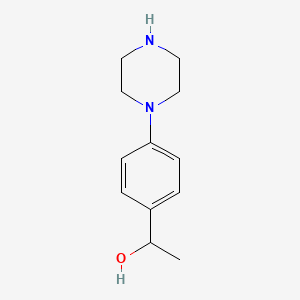
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
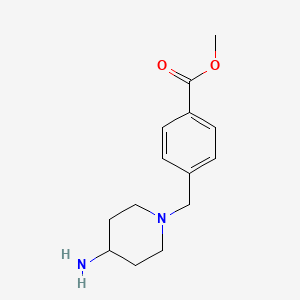


![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
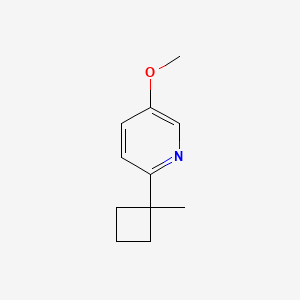

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)


